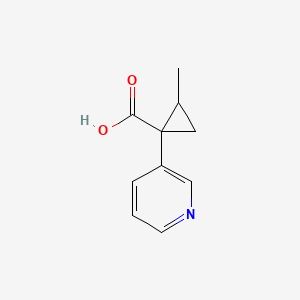

2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid

Description

2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a pyridine ring substituted at the 3-position and a methyl group on the cyclopropane core.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-methyl-1-pyridin-3-ylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c1-7-5-10(7,9(12)13)8-3-2-4-11-6-8/h2-4,6-7H,5H2,1H3,(H,12,13) |

InChI Key |

SYODWADVMWJYAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1(C2=CN=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Pyridine Derivatives

The predominant synthetic approach to 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid involves cyclopropanation of an appropriately substituted pyridine precursor. This method typically employs diazomethane or related carbene precursors as the cyclopropanating agent in the presence of transition metal catalysts such as rhodium or copper complexes. The reaction is generally conducted under an inert atmosphere (e.g., nitrogen or argon) to avoid side reactions and at controlled temperatures to optimize yield and stereoselectivity.

Key Reaction : Pyridin-3-yl-substituted alkene or alkene equivalent + Diazomethane (or diazo compound) → Cyclopropane ring formation catalyzed by Rh or Cu catalysts.

Reaction Conditions : Temperatures typically range from 0°C to room temperature; solvents such as dichloromethane or toluene are common; inert atmosphere maintained throughout.

Stereochemical Control

The chiral nature of 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid requires precise stereochemical control during synthesis. Enantioselective cyclopropanation can be achieved by employing chiral ligands in the catalyst system, enabling access to optically active (1R,2R) or (1S,2S) isomers. This is critical for applications where biological activity is stereospecific.

Industrial Production Methods

Continuous Flow Cyclopropanation

Industrial-scale synthesis often utilizes continuous flow reactors for cyclopropanation, which provide enhanced control over reaction parameters such as temperature, pressure, and reagent mixing. This technology improves yield, purity, and scalability compared to batch processes.

- Advantages : Precise control of reaction kinetics, safer handling of hazardous reagents like diazomethane, improved reproducibility, and easier integration of green chemistry principles such as solvent recycling.

Green Chemistry Considerations

Sustainability in industrial preparation includes minimizing hazardous waste and solvent use. Recycling of solvents and catalysts, as well as the use of less toxic reagents, are incorporated to reduce environmental impact.

Reaction Mechanisms and Chemical Transformations

Cyclopropanation Mechanism

The mechanism typically involves the generation of a metal-carbene intermediate from diazomethane and the metal catalyst, which then inserts into the double bond of the pyridine-substituted alkene to form the cyclopropane ring.

Post-Cyclopropanation Functionalization

Following cyclopropanation, the carboxylic acid group can be introduced or modified through oxidation or hydrolysis steps, depending on the starting material. Reduction and substitution reactions can further diversify the compound.

Comparative Data Table: Preparation Methods

| Preparation Aspect | Batch Cyclopropanation | Continuous Flow Cyclopropanation |

|---|---|---|

| Catalyst | Rhodium or Copper complexes | Same, with optimized flow conditions |

| Reagent Handling | Manual, batch-wise | Automated, safer handling of diazomethane |

| Reaction Control | Moderate, temperature-sensitive | High precision in temperature and mixing |

| Yield | Moderate to high (60–85%) | High (80–95%) |

| Stereoselectivity | Dependent on chiral ligand and conditions | Enhanced due to precise control |

| Scalability | Limited by batch size | Easily scalable |

| Environmental Impact | Higher solvent and waste generation | Reduced waste, solvent recycling feasible |

Research Outcomes and Applications

Studies have demonstrated that the cyclopropanation approach yields the desired chiral cyclopropane acid with high enantiomeric excess when chiral catalysts are used.

The compound serves as a key intermediate in the synthesis of selective α4β2 nicotinic acetylcholine receptor partial agonists, which have potential therapeutic applications in CNS disorders such as depression and nicotine addiction.

Research highlights the importance of controlling the stereochemistry and purity of the compound to optimize biological activity and minimize side effects.

Summary of Key Preparation Insights

The synthesis of 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid is efficiently achieved through transition metal-catalyzed cyclopropanation of pyridine derivatives.

Continuous flow reactors represent the state-of-the-art industrial method, offering superior control, safety, and environmental benefits.

Stereochemical control is essential and achieved through chiral catalysts and optimized reaction conditions.

Post-synthesis modifications enable further functionalization for diverse research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring and the pyridin-3-yl group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Physicochemical and Pharmacological Insights

Steric and Electronic Modulations

- Methyl vs. Trifluoromethyl Substitution : The methyl group in the target compound provides steric bulk without significant electron withdrawal, contrasting with the trifluoromethyl analog, which enhances lipophilicity and metabolic resistance due to fluorine’s inductive effects .

- Pyridine vs. Pyrazole : Pyridine’s aromaticity and basicity (pKa ~5) favor hydrogen bonding and cation-π interactions in biological targets, whereas pyrazole’s weaker basicity (pKa ~2.5) may reduce off-target binding .

Fluorination Effects

Fluorinated analogs, such as the difluoro derivative (MW 252.22), exhibit increased membrane permeability and metabolic stability.

Stereochemical Considerations

Enantiomers like (1R,2R)- and (1S,2S)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid demonstrate the importance of stereochemistry in receptor binding. The methyl group in the target compound may further restrict conformational flexibility, enhancing selectivity .

Biological Activity

2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, relevant case studies, and research findings.

The biological activity of 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid is attributed to its ability to interact with various enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to reactive intermediates that modulate biological pathways. The pyridine moiety enhances binding affinity through π-π stacking interactions and hydrogen bonding, which are critical for enzyme inhibition and receptor modulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid may inhibit key enzymes involved in metabolic pathways, such as GSK-3β, which plays a role in various diseases including cancer and neurodegenerative disorders .

- Antimicrobial Properties : Investigations have shown potential antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Activity : The compound has been explored for its anticancer properties, particularly in inhibiting tumor growth through its interaction with specific molecular targets .

Case Studies

Several studies have highlighted the biological potential of this compound:

- GSK-3β Inhibition : A study reported that derivatives similar to 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid exhibited potent GSK-3β inhibitory activity with IC50 values ranging from 10 to 1314 nM . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

- Antimicrobial Testing : In vitro tests demonstrated that the compound showed significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Pharmacological Applications : The compound has been utilized as a building block in synthesizing more complex organic molecules, showcasing its versatility in pharmaceutical development.

Comparative Analysis

To better understand the uniqueness of 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid | C11H12N2O2 | Contains a carbamoyl group enhancing solubility |

| 2-(Pyridin-3-yl)cyclopropane-1-carboxylic Acid | C10H11NO2 | Lacks methyl substitution on the cyclopropane ring |

| 1-(Pyridin-3-yloxy)-cyclopropane carboxylic acid | C10H11NO3 | Features an ether linkage instead of a methyl group |

The distinct combination of substituents in 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid contributes to its unique biological activities not observed in similar compounds.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid, and how can cyclopropane ring strain be mitigated during synthesis?

- Methodological Answer : Cyclopropane synthesis often employs ring-closing strategies such as the Hofmann rearrangement or acid-catalyzed cyclization. For example, cyclopropane rings can be stabilized using electron-withdrawing groups (e.g., carboxylic acids) to reduce strain. Reaction conditions (e.g., pH 1, hydrochloric acid) have been used to facilitate cyclopropane formation in structurally related compounds . Optimize solvent polarity and temperature to minimize side reactions like ring-opening.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to verify substituent positions on the cyclopropane ring and pyridine moiety.

- X-ray Crystallography : Essential for resolving stereochemistry and confirming spatial arrangement, as demonstrated in cocrystallization studies of cyclopropane-carboxylic acid derivatives with pyridine analogs .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns.

Q. How does the pyridin-3-yl substituent influence the compound’s reactivity compared to phenyl-substituted cyclopropane analogs?

- Methodological Answer : The pyridin-3-yl group introduces nitrogen-based electronic effects (e.g., resonance and inductive effects), altering reactivity in substitution or oxidation reactions. Compare with phenyl-substituted analogs (e.g., 2-Methyl-3-phenylcyclopropane-1-carboxylic acid) to assess differences in reaction rates or regioselectivity using kinetic studies or DFT calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for cyclopropane-carboxylic acid derivatives with varying substituents?

- Methodological Answer :

- Comparative Reactivity Studies : Systematically test derivatives (e.g., methyl, phenyl, pyridinyl) under controlled conditions.

- Data Normalization : Account for steric hindrance and electronic effects using Hammett plots or Taft parameters.

- Structural Analysis : Correlate reactivity trends with substituent positions (e.g., meta vs. para) using crystallographic data from analogs .

Q. What strategies optimize enantiomeric purity in stereoselective synthesis of cyclopropane derivatives like 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid?

- Methodological Answer :

- Chiral Catalysts : Use transition-metal catalysts (e.g., Rh or Cu complexes) for asymmetric cyclopropanation.

- Kinetic Resolution : Employ enzymatic or chemical resolution methods, as demonstrated in the synthesis of stereoisomeric cyclopropane amino acids .

- Chiral Chromatography : Validate purity using chiral stationary phases (CSPs) coupled with HPLC.

Q. How can researchers design experiments to study the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use computational models to predict binding modes with pyridine-sensitive targets (e.g., kinases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Probe Modification : Introduce fluorescent tags or isotopic labels (e.g., ) to track interactions in cellular assays, as suggested for cyclopropane-based probes .

Key Notes for Experimental Design

- Stereochemical Control : Prioritize chiral synthesis methods (e.g., asymmetric catalysis) to avoid racemic mixtures, especially for pharmacological applications .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates in cyclopropane ring formation .

- Safety Protocols : Follow guidelines for handling strained cyclic compounds (e.g., avoid high-temperature decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.